molecular formula C20H11ClFNOS B2736162 (2E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile CAS No. 338966-81-7

(2E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile

Cat. No.: B2736162
CAS No.: 338966-81-7
M. Wt: 367.82
InChI Key: KUXQUJBXVBPMTG-RVDMUPIBSA-N
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Description

“(2E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile” (CAS: 338966-81-7) is a nitrile-containing organic compound featuring a conjugated enenitrile backbone. Its structure includes a thiophene ring substituted with a 4-fluorobenzoyl group at the 5-position and a 4-chlorophenyl group at the β-position of the prop-2-enenitrile moiety.

The compound’s synthesis likely follows Knoevenagel condensation or similar methods, as evidenced by analogous enenitrile derivatives synthesized via microwave-assisted reactions of aldehydes with active methylene precursors . Safety protocols for handling include avoiding heat, ignition sources, and ensuring proper ventilation, as indicated by precautionary codes P210 and P201 .

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClFNOS/c21-16-5-1-13(2-6-16)11-15(12-23)18-9-10-19(25-18)20(24)14-3-7-17(22)8-4-14/h1-11H/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXQUJBXVBPMTG-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C2=CC=C(S2)C(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Introduction of the benzoyl group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation.

    Formation of the enenitrile moiety: The final step involves the formation of the enenitrile group through a Knoevenagel condensation reaction between an aldehyde and a nitrile.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of “(2E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile” are best understood by comparing it to analogous prop-2-enenitrile derivatives.

Table 1: Structural and Functional Comparison of Prop-2-enenitrile Derivatives

Compound Name Substituents/R-Groups Molecular Weight Key Features Reference
Target Compound: this compound - Thiophene with 4-fluorobenzoyl (electron-withdrawing)
- 4-Chlorophenyl (electron-withdrawing)
382.83 High polarity due to ketone (benzoyl) and nitrile groups; potential for π-π stacking with aromatic systems.
(E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile - Thiazole ring
- 2-fluoro-5-nitroanilino (electron-withdrawing)
354.33 Nitro and fluoro groups enhance electrophilicity; thiazole may improve binding to biological targets (e.g., enzymes).
(2E)-2-(4-chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile - 4-Chlorophenyl
- 2-Chloroanilino
289.16 Amino group introduces hydrogen-bonding potential; dichlorinated structure may increase lipophilicity.
(2E)-3-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-yl)prop-2-enenitrile - 3-Chloro-4-methoxyphenyl (electron-donating methoxy)
- Thiophene
275.75 Methoxy group enhances solubility in polar solvents; chloro-methoxy balance modulates electronic effects.
2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthienyl)prop-2-enenitrile - 4-Chlorobenzoyl-thiophene
- 3-Methylthienyl
382.87 Methyl group on thiophene increases steric bulk; benzoyl-thiophene scaffold mirrors the target compound but with altered substitution.

Structural and Electronic Analysis

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-fluorobenzoyl and 4-chlorophenyl groups are strongly electron-withdrawing, enhancing electrophilicity and stability against nucleophilic attack compared to derivatives with methoxy (e.g., ) or amino groups (e.g., ).
  • Aromatic Systems: Thiophene and benzoyl/thiazole rings influence π-π interactions.
  • Molecular Weight and Polarity : Higher molecular weight (382.83) and polarity due to the nitrile and ketone groups suggest lower membrane permeability compared to less polar derivatives like (275.75 g/mol).

Biological Activity

(2E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, featuring both chlorophenyl and fluorobenzoyl moieties, suggests a diverse range of interactions with biological targets, making it a candidate for further investigation.

Chemical Structure

The compound can be represented by the following structural formula:

C17H13ClFNO2\text{C}_{17}\text{H}_{13}\text{ClFNO}_{2}

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas of activity:

  • Anticancer Properties : Initial studies indicate that this compound may inhibit certain cancer cell lines, particularly those associated with gliomas. The presence of the chlorophenyl group is believed to enhance its interaction with specific kinases involved in tumor growth.
  • Kinase Inhibition : The compound has been screened against various kinases, showing potential inhibitory effects on pathways critical for cancer progression, such as the AKT signaling pathway. This pathway is known to be overactive in many cancers, including glioblastoma.
  • Antimicrobial Activity : Preliminary data suggest that this compound may exhibit antimicrobial properties, although further studies are needed to elucidate its mechanism of action.

Anticancer Activity

A study focused on the compound's effects on glioblastoma cell lines demonstrated significant cytotoxicity. The compound exhibited an effective concentration (EC50EC_{50}) in the low micromolar range, indicating strong potential as an anticancer agent.

CompoundCell LineEC50EC_{50} (μM)
This compoundGL26120
MK-2206 (reference inhibitor)GL2611

The results highlight the compound's selective toxicity towards cancer cells compared to non-cancerous cells, suggesting a favorable therapeutic index.

Kinase Inhibition

The compound was tested against a panel of 139 purified kinases. Notably, it showed low micromolar activity against AKT2/PKBβ, a key player in oncogenic signaling pathways:

KinaseIC50 (μM)
AKT1/PKBα12
AKT2/PKBβ14

This specificity for AKT isoforms indicates that this compound could serve as a lead compound for developing targeted therapies against cancers characterized by aberrant AKT signaling.

Case Studies

Several case studies have documented the biological effects of compounds structurally related to this compound. For instance, derivatives with similar substituents have shown promising results in inhibiting glioma growth and modulating kinase activity.

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~4.5 eV for similar nitriles) to assess electrophilicity .
  • Molecular Docking : Screens against kinase or protease targets using software like AutoDock, leveraging crystallographic data (e.g., ’s C–H···π interactions) .

How does the substitution pattern influence reactivity in nucleophilic addition reactions?

Advanced
The 4-fluorobenzoyl and 4-chlorophenyl groups enhance electrophilicity at the α,β-unsaturated nitrile site. Comparative kinetic studies (e.g., with non-halogenated analogs) show a 2–3× rate increase in Michael additions due to electron-withdrawing effects .

What experimental approaches elucidate the compound’s mechanism in enzyme inhibition?

Q. Advanced

  • Enzyme Kinetics : Measure IC₅₀ values via fluorometric assays (e.g., protease inhibition).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) to targets like tyrosine kinases .

How can researchers differentiate Z/E isomerization artifacts during synthesis?

Q. Advanced

  • NOESY NMR : Detects spatial proximity of substituents to confirm configuration.
  • Chiral HPLC : Separates isomers using cellulose-based columns .

What methodologies ensure stability under varying pH and temperature for storage?

Q. Basic

  • Accelerated Stability Studies : Store at 40°C/75% RH for 6 months, monitoring degradation via HPLC.
  • pH Buffers : Use phosphate buffer (pH 7.4) to prevent hydrolysis of the nitrile group .

How can reaction conditions be scaled while maintaining enantiomeric purity?

Q. Advanced

  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) with palladium achieve >90% ee.
  • Flow Chemistry : Continuous reactors reduce racemization risks .

How do crystallographic data inform molecular conformation and packing?

Advanced
X-ray diffraction (e.g., ) reveals:

  • Dihedral Angles : ~40° between thiophene and chlorophenyl planes.
  • Intermolecular Interactions : C–H···π and halogen bonding (Br···Cl, 3.7 Å) stabilize crystal packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.